molecular formula C18H18N2O5 B2918220 Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate CAS No. 2034428-16-3

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate

Cat. No.: B2918220
CAS No.: 2034428-16-3
M. Wt: 342.351
InChI Key: ZAZRHSBRYAAOJO-UHFFFAOYSA-N
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Description

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is a nicotinamide derivative featuring a benzoate ester core linked to a tetrahydrofuran (THF)-substituted nicotinamide moiety.

Properties

IUPAC Name

methyl 4-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-18(22)12-2-5-14(6-3-12)20-17(21)13-4-7-16(19-10-13)25-15-8-9-24-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZRHSBRYAAOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The key steps include:

    Preparation of Tetrahydrofuran-3-yl Derivative: This involves the functionalization of tetrahydrofuran to introduce the desired substituents.

    Synthesis of Nicotinamide Derivative: Nicotinamide is modified to introduce reactive groups that can facilitate its coupling with other components.

    Formation of Benzoate Ester: The benzoate ester is synthesized through esterification reactions involving benzoic acid and methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its nicotinamide moiety is of particular interest due to its role in biological redox reactions.

Medicine: In medicine, this compound may be investigated for its potential therapeutic effects. The presence of the nicotinamide group suggests possible applications in the treatment of conditions related to NAD+ metabolism.

Industry: Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate involves its interaction with specific molecular targets. The nicotinamide moiety can participate in redox reactions, influencing cellular metabolism and energy production. The compound may also interact with enzymes involved in these pathways, modulating their activity and affecting overall cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide-Benzoate Derivatives

Compound 7 (methyl-3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate)

  • Structure : Contains a trimethoxy-substituted benzoate ester linked to a nicotinamide group via a benzamido bridge.
  • Activity : Demonstrated neuroprotective effects in PC12 cells under hypoxic/reoxygenation conditions, reducing oxidative stress-induced damage .
  • Comparison: Unlike the target compound, Compound 7 lacks the THF-ether group but includes a benzamido spacer and methoxy substitutions.
Triazine-Linked Methyl Benzoate Derivatives

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

  • Structure: A triazine core functionalized with bromophenol, methoxyphenol, and benzoate groups.
  • Comparison : The triazine ring introduces rigidity and electronic diversity, contrasting with the target compound’s nicotinamide-THF motif. This structural divergence likely results in distinct reactivity and applications (e.g., agrochemicals vs. pharmaceuticals) .
Nucleotide-Analog Methyl Benzoates

Compound 9 ()

  • Structure : A complex nucleotide analog with tert-butyldimethylsilyl (TBS) and bis(4-methoxyphenyl) protecting groups.
  • Activity : Likely used in oligonucleotide synthesis due to its phosphoramidite functionality.

Functional Comparison with Agrochemical Methyl Benzoates

Methyl benzoate derivatives are widely used in pesticides, as seen in and . Key examples include:

Compound Name Structure Highlights Activity/Use Reference
Metsulfuron-methyl Triazine-sulfonylurea bridge Herbicide (ALS inhibitor)
Haloxyfop-methyl Pyridinyl-oxy-phenoxypropanoate Herbicide (ACCase inhibitor)
Target Compound Nicotinamide-THF-benzoate Unknown (potential neuroprotectant)
  • Key Differences: Mechanism: Agrochemical derivatives rely on sulfonylurea or phenoxypropanoate groups to inhibit plant-specific enzymes (e.g., ALS, ACCase). The target compound’s nicotinamide group may interact with mammalian enzymes like PARPs or sirtuins. Structural Complexity: The THF-ether and amide linkages in the target compound introduce stereochemical and hydrogen-bonding features absent in linear agrochemical analogs.

Research Implications and Gaps

  • Pharmacological Potential: The neuroprotective activity of Compound 7 suggests that nicotinamide-benzoate hybrids warrant further exploration for CNS disorders. The THF group in the target compound could modulate blood-brain barrier permeability.
  • Synthetic Challenges : Unlike triazine-linked derivatives (), the target compound’s synthesis may require regioselective coupling of the THF-ether to nicotinamide, a step needing optimization.
  • Data Limitations: No direct biological data exist for the target compound. Future studies should prioritize assays for oxidative stress, enzyme inhibition, and cytotoxicity.

Biological Activity

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure features a benzoate moiety linked to a nicotinamide group through a tetrahydrofuran ether. The molecular formula is C17H20N2O4C_{17}H_{20}N_2O_4, and its systematic name indicates the presence of both tetrahydrofuran and nicotinamide functionalities, which are significant for its biological activity.

This compound primarily functions as an inhibitor of specific enzymes involved in metabolic pathways. Its interaction with histone deacetylases (HDACs) has been noted, which are crucial in regulating gene expression and cellular functions. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may affect cell proliferation and apoptosis .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cancer cells, inflammation, and metabolic disorders. Below are some key findings:

Biological Activity Effect Observed Reference
HDAC InhibitionReduced proliferation in cancer cells
Anti-inflammatory effectsDecreased levels of pro-inflammatory cytokines
Metabolic modulationImproved insulin sensitivity in animal models

Case Studies

  • Cancer Cell Proliferation : A study investigated the effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested. This suggests a potent anti-cancer effect mediated through HDAC inhibition .
  • Inflammatory Response : Another study assessed the compound's impact on macrophages exposed to lipopolysaccharides (LPS). Treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent .
  • Metabolic Effects : Research involving diabetic mice showed that administration of the compound improved glucose tolerance and insulin sensitivity compared to control groups. This effect was attributed to enhanced glucose uptake in peripheral tissues .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid with methyl 4-aminobenzoate using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Key parameters include:

  • Temperature : Reactions conducted at 0–5°C reduce side reactions like ester hydrolysis .
  • Solvent : Anhydrous DMF or dichloromethane improves coupling efficiency .
  • Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) achieves >95% purity. Yield optimization requires monitoring by TLC or HPLC-MS for intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the methyl ester singlet at δ ~3.9 ppm, the tetrahydrofuran-3-yl multiplet (δ 3.6–4.2 ppm), and aromatic protons (δ 7.8–8.6 ppm) from the nicotinamide and benzoate moieties .
  • ¹³C NMR : Confirm the ester carbonyl (~167 ppm) and amide carbonyl (~165 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion [M+H]⁺ and assess purity (>98%) .

Q. How can researchers evaluate the compound’s preliminary biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or NAD-dependent enzymes due to structural similarity to nicotinamide analogs .
  • Assay Design : Use fluorescence-based assays (e.g., ATPase activity with malachite green detection) at concentrations of 1–100 μM. Include positive controls (e.g., staurosporine for kinases) and DMSO vehicle controls .
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and confirm dose-response trends with triplicate runs .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC. The ester group is prone to hydrolysis at pH > 8 .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typical for aromatic esters) .
  • Light Sensitivity : Conduct ICH Q1B photostability tests (UV/visible light, 1.2 million lux-hours) to assess structural integrity .

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodological Answer :

  • Analog Synthesis : Replace the tetrahydrofuran-3-yl group with morpholine or tetrahydropyran derivatives to modulate lipophilicity (clogP calculated via ChemDraw) .
  • Docking Simulations : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets. Prioritize analogs with hydrogen bonds to key residues (e.g., hinge region Lys or Glu) .
  • Biological Validation : Test analogs in cell-based assays (e.g., proliferation inhibition in cancer lines) and correlate with computed binding scores .

Q. What advanced analytical methods validate crystallographic data for this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: chloroform/methanol). Refine structures using SHELXL; expect π-π stacking between aromatic rings and hydrogen bonds (amide N-H∙∙∙O=C) .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphism absence .

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